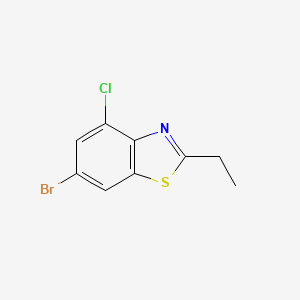
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine, chlorine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole typically involves the bromination and chlorination of 2-ethylbenzothiazole. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process by using microwave energy.
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods minimize the use of toxic solvents and reduce the formation of side products, aligning with green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium amide, thiourea.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of benzothiazole-based drugs with potential anti-tubercular and anti-cancer activities.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its biological activity and used in drug design.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness: 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential for further functionalization .
Biological Activity
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique substitution pattern: a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position of the benzothiazole ring. This specific arrangement influences its electronic and steric properties, which are critical for its biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at 6, Chlorine at 4, Ethyl at 2 | Notable medicinal chemistry applications |
| 6-Bromo-2-chloro-1,3-benzothiazol-4-amine | Different substitution pattern | Varying biological activity |
| 2-Amino-6-bromobenzothiazole | Amino group instead of ethyl | Enhanced solubility |
Biological Activities
Research indicates that benzothiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups like Cl and F enhance antifungal activity significantly .
- Anticancer Properties : Several studies have identified the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For example, a derivative similar to this compound exhibited significant cytotoxicity in pancreatic cancer models .
- Anthelmintic Effects : The presence of electron-donating groups in certain benzothiazoles has been linked to enhanced anthelminthic activity .
Antiproliferative Activity
In one study, derivatives of benzothiazoles were tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives showed moderate to high inhibitory effects on cancer cell proliferation, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the benzothiazole ring significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions was found to enhance antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated varied potency against different cancer types .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:
- Formation of the benzothiazole ring.
- Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
- Alkylation to incorporate the ethyl group.
Properties
Molecular Formula |
C9H7BrClNS |
|---|---|
Molecular Weight |
276.58 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3 |
InChI Key |
VQVZXYFVRFIKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















